3-Methylidenetriaz-1-ene

Catalog No.
S14930769
CAS No.
90251-06-2
M.F
CH3N3
M. Wt
57.055 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylidenetriaz-1-ene

CAS Number

90251-06-2

Product Name

3-Methylidenetriaz-1-ene

IUPAC Name

N-diazenylmethanimine

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

InChI

InChI=1S/CH3N3/c1-3-4-2/h2H,1H2

InChI Key

IFWKJQJVFYZWOT-UHFFFAOYSA-N

Canonical SMILES

C=NN=N

3-Methylidenetriaz-1-ene is an organic compound characterized by a triazole ring with a methylidene group. It exhibits a unique structure due to the presence of the triazole moiety, which consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring. The compound's molecular formula is C3H4N4C_3H_4N_4, indicating its composition of carbon, hydrogen, and nitrogen. The methylidene group contributes to its reactivity, making it an interesting subject for various chemical studies.

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  • Anticancer Properties: Some studies suggest that triazole-containing compounds can inhibit cancer cell growth, making them candidates for further investigation in cancer therapy

    Research on 3-Methylidenetriaz-1-ene indicates potential biological activities, particularly in medicinal chemistry. Compounds containing triazole rings are known for their diverse pharmacological properties, including:

    • Antimicrobial Activity: Triazole derivatives often exhibit significant antibacterial and antifungal properties, which may extend to 3-Methylidenetriaz-1-ene

      The synthesis of 3-Methylidenetriaz-1-ene can be achieved through various methods:

      • Condensation Reactions: One common approach involves the condensation of hydrazine derivatives with aldehydes or ketones, leading to the formation of the triazole ring and subsequent introduction of the methylidene group.
      • Cyclization Techniques: Another method includes cyclization reactions where appropriate precursors undergo cyclization under acidic or basic conditions to form the triazole structure.

    3-Methylidenetriaz-1-ene has several applications across different fields:

    • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
    • Material Science: The compound can be used in synthesizing polymers or materials with specific properties due to its reactive nature.

    Interaction studies involving 3-Methylidenetriaz-1-ene focus on its reactivity with various biological targets. These studies aim to elucidate how this compound interacts at a molecular level with enzymes or receptors, potentially leading to therapeutic applications. For instance:

    • Enzyme Inhibition Studies: Investigating how 3-Methylidenetriaz-1-ene inhibits specific enzymes could provide insights into its mechanism of action as an antimicrobial or anticancer agent.

    Several compounds share structural similarities with 3-Methylidenetriaz-1-ene. Here is a comparison highlighting its uniqueness:

    Compound NameStructure CharacteristicsUnique Features
    1,2,4-TriazoleContains three nitrogen atoms in a five-membered ringLacks the methylidene group
    5-AminotriazoleAmino group substitution on triazoleExhibits different reactivity patterns
    4-Amino-1,2,4-triazoleSimilar triazole structure with amino substitutionPotentially different biological activities

    3-Methylidenetriaz-1-ene stands out due to its methylidene functionality and specific reactivity profile that may not be present in other triazole derivatives.

    XLogP3

    2.5

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    57.032697108 g/mol

    Monoisotopic Mass

    57.032697108 g/mol

    Heavy Atom Count

    4

    Dates

    Modify: 2024-08-11
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